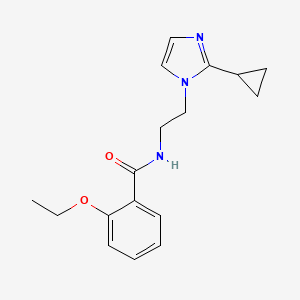

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide, also known as CPEB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPEB is a benzamide derivative that has been synthesized through a multi-step process.

Aplicaciones Científicas De Investigación

Catalyst in Transesterification/Acylation Reactions

N-heterocyclic carbenes (NHCs), to which the imidazole derivative family belongs, are highlighted for their efficiency as catalysts in transesterification processes involving a range of esters and alcohols. The use of NHC catalysts, including imidazole-related structures, mediates the acylation of alcohols with enol acetates at room temperature, demonstrating their potential in organic synthesis and the modification of alcohol-based compounds. This suggests that imidazole derivatives like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide could have similar applications in facilitating organic reactions through catalysis (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial and Antioxidant Studies

Imidazole derivatives are also explored for their biological activities. Compounds with cyclopropyl and imidazole structures have been synthesized and screened for antimicrobial and antioxidant properties. Such studies indicate the potential of imidazole derivatives in contributing to the development of new antimicrobial and antioxidant agents, which could lead to novel treatments or preventive measures against microbial infections and oxidative stress-related diseases (Raghavendra et al., 2016).

Coinage-Metal Mediated Reactions

Research on NHC supported coinage metal cations reacting with electron-rich molecules demonstrates the role of imidazole derivatives in mediating significant chemical transformations. Such studies provide insights into the interactions between NHCs and metals, shedding light on new methodologies for chemical synthesis, including the ring-opening of cyclic compounds. This suggests that compounds like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide might play a role in the development of new catalytic systems or processes in organometallic chemistry (Batiste & Chen, 2014).

Ring-Opening Polymerization

The metal-free ring-opening polymerization of ethylene oxide, facilitated by NHCs, points towards the utility of imidazole derivatives in polymer science. This process, leading to the production of poly(ethylene oxide) with controlled molecular weights and narrow polydispersities, highlights the relevance of imidazole derivatives in synthesizing polymers with specific end-functionalizations. Such applications are crucial for the development of new materials with tailored properties for use in various industrial and medical applications (Raynaud, Absalon, Gnanou, & Taton, 2009).

Drug Delivery Systems

Imidazole derivatives have been explored as pH-sensitive linkers in drug delivery systems. Their hydrolysis rates can be tuned under mildly acidic conditions, which is beneficial for the controlled release of therapeutics in target environments such as tumor sites. This application underscores the potential of imidazole derivatives in enhancing the efficacy and selectivity of chemotherapy treatments (Kong, Luong, Manorek, Howell, & Yang, 2007).

Propiedades

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-22-15-6-4-3-5-14(15)17(21)19-10-12-20-11-9-18-16(20)13-7-8-13/h3-6,9,11,13H,2,7-8,10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKCGKMXOQSXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)

![1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2824726.png)

methanone](/img/structure/B2824729.png)

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)